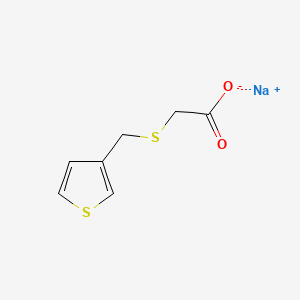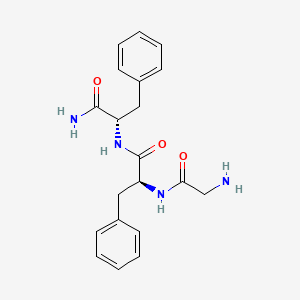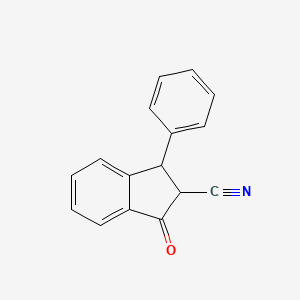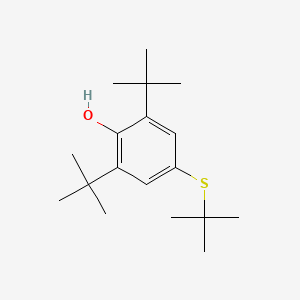
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol is an organic compound characterized by the presence of tert-butyl groups and a sulfanyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-Di-tert-butylphenol with tert-butylthiol in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes using Friedel-Crafts alkylation techniques. The reaction is catalyzed by aluminum phenoxide or other suitable catalysts to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in cells and tissues.
Industry: Utilized as a stabilizer in lubricants, fuels, and other hydrocarbon-based products to enhance their shelf life and performance
Mecanismo De Acción
The antioxidant properties of 2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing further oxidation .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-mercaptophenol: Contains a mercapto group instead of a sulfanyl group, offering different reactivity and applications.
2,4,6-Tri-tert-butylphenol: Another antioxidant with three tert-butyl groups, providing enhanced steric protection
Uniqueness
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol stands out due to the presence of the tert-butylsulfanyl group, which imparts unique chemical properties and reactivity. This makes it particularly effective in applications requiring strong antioxidant protection and stability under harsh conditions .
Propiedades
Número CAS |
26532-81-0 |
|---|---|
Fórmula molecular |
C18H30OS |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-tert-butylsulfanylphenol |
InChI |
InChI=1S/C18H30OS/c1-16(2,3)13-10-12(20-18(7,8)9)11-14(15(13)19)17(4,5)6/h10-11,19H,1-9H3 |
Clave InChI |
QZQLEVJVXYLVPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


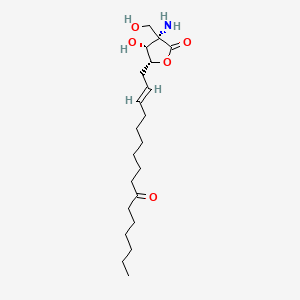
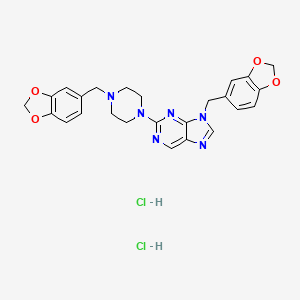
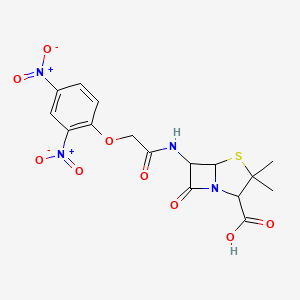
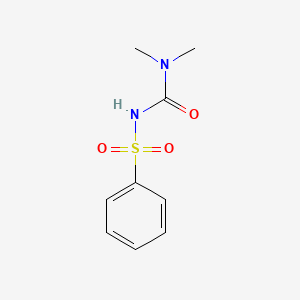
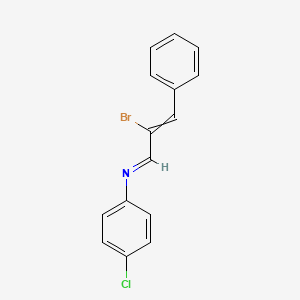
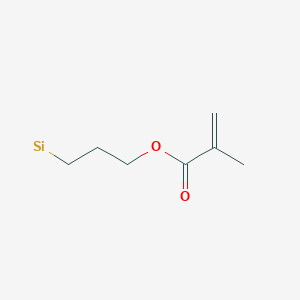
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
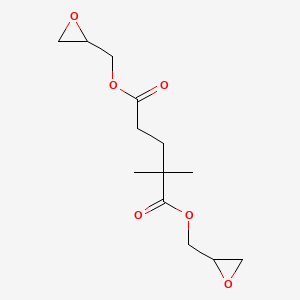
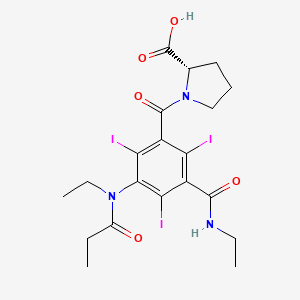
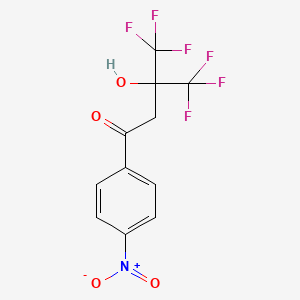
![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
